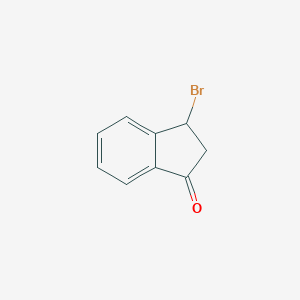

3-Bromo-1-indanone

Description

Properties

IUPAC Name |

3-bromo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSAIUCUXHVGXNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10471727 | |

| Record name | 3-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40774-41-2 | |

| Record name | 3-Bromo-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10471727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 3-Bromo-1-indanone (CAS: 40774-41-2): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-1-indanone is a versatile bicyclic aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring an indanone scaffold with an electrophilic bromine atom and a reactive ketone group, makes it a valuable building block for a wide range of biologically active molecules. The indanone core is recognized as a "privileged structure" in medicinal chemistry, found in numerous compounds with therapeutic applications, including anticancer, antiviral, and neuroprotective agents. This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for synthesis and characterization, and the biological significance of 3-Bromo-1-indanone and its derivatives, with a focus on its role in modulating key signaling pathways.

Physicochemical Properties

3-Bromo-1-indanone is a solid at room temperature, typically appearing as a cream or pale yellow crystalline substance. It should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure stability.

| Property | Value | Citation(s) |

| CAS Number | 40774-41-2 | |

| Molecular Formula | C₉H₇BrO | |

| Molecular Weight | 211.06 g/mol | |

| IUPAC Name | 3-bromo-2,3-dihydro-1H-inden-1-one | |

| Physical Form | Solid | |

| Melting Point | 54.5-55 °C | |

| Boiling Point | 271.3°C at 760 mmHg | |

| Density | 1.631 g/cm³ | |

| Solubility | Low water solubility implied | |

| Storage Conditions | 2-8°C, Inert atmosphere |

Experimental Protocols

Synthesis of 3-Bromo-1-indanone

The most common method for synthesizing 3-Bromo-1-indanone is through the electrophilic α-bromination of 1-indanone.

Protocol: Electrophilic Bromination of 1-Indanone

-

Dissolution: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0-5°C).

-

Bromination: Slowly add a solution of a brominating agent, such as molecular bromine (Br₂, 1 equivalent) or N-bromosuccinimide (NBS, 1 equivalent), to the stirred solution. The reaction should be shielded from light to prevent radical side reactions.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, quench any remaining bromine by adding a saturated aqueous solution of sodium thiosulfate. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization to yield pure 3-Bromo-1-indanone.

Caption: General Experimental Workflow for 3-Bromo-1-indanone.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the structure and purity of the synthesized 3-Bromo-1-indanone.

Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified 3-Bromo-1-indanone in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Analysis:

-

Spectrometer: 400 MHz or higher.

-

Parameters: Acquire 8-16 scans with a relaxation delay of 1-5 seconds.

-

Expected Peaks:

-

Aromatic Protons (4H): Complex multiplet pattern in the range of δ 7.30-7.80 ppm.

-

Benzylic Methine Proton (1H, -CHBr): A doublet of doublets (dd) around δ 4.5-5.0 ppm, deshielded by the adjacent bromine and carbonyl group.

-

Methylene Protons (2H, -CH₂-): Two separate signals, each appearing as a doublet of doublets (dd), in the range of δ 3.0-3.8 ppm due to diastereotopicity.

-

-

-

¹³C NMR Analysis:

-

Spectrometer: 100 MHz or higher.

-

Parameters: Acquire with proton decoupling. A higher number of scans (e.g., 1024 or more) is required.

-

Expected Peaks:

-

Carbonyl Carbon (C=O): δ ~200 ppm.

-

Aromatic Carbons: Multiple signals between δ 120-140 ppm.

-

Benzylic Methine Carbon (-CHBr): δ ~50-60 ppm.

-

Methylene Carbon (-CH₂-): δ ~35-45 ppm.

-

-

Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Characteristic Peaks:

-

Aromatic C-H Stretch: ~3050-3100 cm⁻¹.

-

Aliphatic C-H Stretch: ~2850-3000 cm⁻¹.

-

Carbonyl (C=O) Stretch: Strong absorption band around 1700–1715 cm⁻¹.

-

Aromatic C=C Bending: 1600 and 1450 cm⁻¹.

-

C-Br Stretch: 500-600 cm⁻¹.

-

Chemical Reactivity and Synthetic Utility

3-Bromo-1-indanone is a versatile synthetic intermediate due to its two reactive sites.

-

Nucleophilic Substitution: The bromine atom at the 3-position is susceptible to substitution by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity is fundamental to creating diverse libraries of indanone derivatives for structure-activity relationship (SAR) studies.

-

Carbonyl Group Reactions: The ketone can undergo reduction to form the corresponding 3-bromo-1-indanol, or it can react with organometallic reagents. It also serves as a handle for aldol condensations to build more complex molecular scaffolds.

-

Applications: It is a key intermediate in the synthesis of pharmaceuticals, particularly CNS agents, antidepressants, and antivirals. Its derivatives are also used in the preparation of agrochemicals.

Biological Activity and Drug Development Applications

The indanone scaffold is a cornerstone in medicinal chemistry. Derivatives of 3-Bromo-1-indanone have shown significant potential in various therapeutic areas.

Inhibition of DUSP6 and Modulation of FGF Signaling

A prominent derivative of 3-Bromo-1-indanone, (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI) , has been identified as a potent and specific allosteric inhibitor of Dual-specificity phosphatase 6 (DUSP6).

DUSP6 is a critical negative feedback regulator of the Fibroblast Growth Factor (FGF) signaling pathway. It selectively dephosphorylates and inactivates Extracellular signal-regulated kinases 1 and 2 (ERK1/2). The FGF pathway is crucial for cell proliferation, differentiation, and survival. By inhibiting DUSP6, BCI prevents the deactivation of ERK1/2, leading to sustained FGF signaling. This mechanism has potential applications in regenerative medicine, wound healing, and expanding cardiac cell lineages.

Caption: DUSP6 Negative Feedback Loop in FGF Signaling.

Potential as an Anticancer and Anti-inflammatory Agent

The broader indanone class has been investigated for multiple therapeutic effects. While specific quantitative data for 3-Bromo-1-indanone is limited, its derivatives and related structures show significant biological activity, highlighting the potential of this scaffold in drug development.

| Compound Class / Derivative | Target / Assay | Activity / IC₅₀ Value | Therapeutic Area | Citation(s) |

| Thiazolyl Indanone Derivatives | Anti-inflammatory Assay | IC₅₀ = 5.1 - 78.8 µM | Anti-inflammatory | |

| Thiazolyl Indanone Derivatives | Antiplatelet Aggregation (vs. Aspirin) | IC₅₀ = 38.3 - 255.7 µM | Cardiovascular | |

| Spiroisoxazoline Indanone Deriv. | Cyclooxygenase-2 (COX-2) | IC₅₀ = 0.03 µM | Anti-inflammatory | |

| Spiroisoxazoline Indanone Deriv. | MCF-7 Breast Cancer Cell Line | IC₅₀ = 0.03 µM | Anticancer | |

| General Indanone Derivatives | Acetylcholinesterase (AChE) Inhibition | Potent Activity Reported | Neurodegenerative |

This table presents data for various indanone derivatives to illustrate the therapeutic potential of the core scaffold.

Safety and Handling

3-Bromo-1-indanone is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).

-

Precautionary Measures:

-

Work in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

-

Incompatible Materials: Avoid contact with strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

3-Bromo-1-indanone (CAS 40774-41-2) is a synthetically valuable compound with significant relevance to the fields of medicinal chemistry and drug development. Its straightforward synthesis and versatile reactivity allow for the creation of diverse chemical libraries. The demonstrated biological activity of its derivatives, particularly as modulators of the critical FGF signaling pathway via DUSP6 inhibition, underscores its importance as a lead scaffold for developing novel therapeutics. This guide provides a foundational resource for researchers aiming to explore the full potential of this multifaceted molecule.

A Comprehensive Technical Guide to 3-Bromo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Bromo-1-indanone, a key chemical intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document outlines its chemical and physical properties, a detailed experimental protocol for its synthesis, and its role as a versatile building block in the creation of complex molecules.

Core Chemical and Physical Properties

3-Bromo-1-indanone is a bicyclic aromatic ketone with the chemical formula C₉H₇BrO.[1] Its structure features an indanone framework, which is a fused benzene and cyclopentanone ring system, with a bromine atom substituted at the 3-position.[1] This combination of a reactive ketone group and an electrophilic bromine substituent makes it a valuable intermediate for a variety of chemical transformations.

Quantitative data for 3-Bromo-1-indanone are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇BrO | [1][2][3] |

| Molecular Weight | 211.06 g/mol | [1][4] |

| CAS Number | 40774-41-2 | [1][3][4] |

| Appearance | Light yellow to yellow solid | |

| Melting Point | 54.5-55 °C | [4] |

| Boiling Point | 271.3 °C at 760 mmHg | [4] |

| IUPAC Name | 3-bromo-2,3-dihydro-1H-inden-1-one | [2][3] |

Synthesis of 3-Bromo-1-indanone: An Experimental Protocol

The synthesis of 3-Bromo-1-indanone is typically achieved through the electrophilic bromination of 1-indanone.[1] The following protocol is a representative method for this transformation.

Materials:

-

1-Indanone

-

Bromine (Br₂)

-

Anhydrous diethyl ether

-

Ice water

-

Dilute sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator)

Procedure:

-

Dissolve 1-indanone (1 equivalent) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 10 °C using an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in diethyl ether dropwise to the cooled solution of 1-indanone. The addition should be controlled to allow for the dissipation of any heat generated and to maintain the reaction temperature. The disappearance of the bromine color indicates its consumption.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to quench the reaction.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and a dilute sodium bicarbonate solution to remove any unreacted bromine and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure 3-Bromo-1-indanone.

Logical Workflow for the Synthesis of 3-Bromo-1-indanone

The following diagram illustrates the key steps in the synthesis of 3-Bromo-1-indanone from 1-indanone.

Caption: Synthetic workflow for 3-Bromo-1-indanone.

Applications in Research and Drug Development

3-Bromo-1-indanone serves as a crucial starting material or intermediate in the synthesis of a wide range of more complex molecules. Its utility is particularly noted in the development of pharmaceutical agents. The indanone scaffold is a common feature in various biologically active compounds, and the presence of the bromine atom allows for further functionalization through reactions such as nucleophilic substitution and cross-coupling reactions. This versatility enables medicinal chemists to generate libraries of novel compounds for screening in drug discovery programs. While specific signaling pathways involving 3-Bromo-1-indanone itself are not extensively documented, its derivatives are investigated for a variety of therapeutic targets.

References

A Comprehensive Technical Guide to 3-Bromo-1-indanone

For researchers, scientists, and professionals in drug development, 3-Bromo-1-indanone is a valuable chemical intermediate. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and applications, adhering to a technical and data-driven format.

Nomenclature and Identification

IUPAC Name: 3-bromo-2,3-dihydroinden-1-one[1]

Synonyms:

Chemical and Physical Data

The following table summarizes the key quantitative properties of 3-Bromo-1-indanone.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrO | [1][3] |

| Molecular Weight | 211.06 g/mol | [3][4] |

| CAS Number | 40774-41-2 | [1][3] |

| Density | 1.631 g/cm³ | [3] |

| Boiling Point | 271.3°C at 760 mmHg | [3][5] |

| Flash Point | 97.2°C | [3] |

| Refractive Index | 1.635 | [3] |

| Physical Form | Solid | [2] |

| Purity | 98% | [2] |

Experimental Protocols: Synthesis

The primary synthetic route to 3-Bromo-1-indanone is the electrophilic bromination of 1-indanone.[4]

Method 1: Bromination using Molecular Bromine

-

Reactants: 1-indanone, Molecular Bromine (Br₂)

-

Solvent: Acetic acid or Dichloromethane[4]

-

Catalyst: Lewis acids such as FeBr₃ may be used.[4]

-

Temperature: 0–25°C[4]

-

Procedure: 1-indanone is dissolved in the chosen solvent. Molecular bromine is added dropwise to the solution while maintaining the temperature. The reaction is monitored for completion.

-

Optimization: To minimize the formation of di- or polybrominated byproducts, it is crucial to control the stoichiometry of the reactants and maintain a low reaction temperature (as low as -10°C).[4]

Method 2: Bromination using N-Bromosuccinimide (NBS)

-

Reactants: 1-indanone, N-Bromosuccinimide (NBS)

-

Solvent: Dichloromethane or Acetic acid[4]

-

Catalyst: Lewis acids (e.g., FeBr₃)[4]

-

Temperature: 0–25°C[4]

-

Advantages: NBS is a safer and easier-to-handle brominating agent compared to molecular bromine.

Large-Scale Manufacturing Considerations:

For industrial production, continuous-flow reactors are employed to enhance safety and efficiency.[4] This involves controlled dosing of bromine via mass flow meters and the use of in-line filtration for catalyst recovery.[4] Purification is typically achieved through distillation under reduced pressure followed by crystallization from ethanol/water mixtures.[4]

Chemical Reactivity and Applications

3-Bromo-1-indanone is a versatile intermediate due to its two reactive sites: the electrophilic bromine substituent and the ketone group.[4]

Key Reactions:

-

Substitution Reactions: The bromine atom can be readily displaced by various nucleophiles, such as amines and thiols. These reactions are typically performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.[4]

-

Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group to form the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[4]

-

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.[4]

-

Cross-Coupling Reactions: The 3-bromo isomer is more reactive in Suzuki and Heck reactions compared to other bromo-isomers of indanone.[4]

Applications in Research and Development:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the synthesis of various pharmaceuticals, including antiviral, anti-inflammatory, and anticancer agents.[4][5] Derivatives of indanone have shown significant biological activities.[4]

-

Organic Synthesis: It is a foundational molecule for constructing more complex organic structures.[4]

-

Biological Studies: Its structural similarity to other biologically active compounds makes it useful in studies related to enzyme inhibition and receptor binding.[4]

Logical Workflow: From Synthesis to Application

The following diagram illustrates the general workflow involving 3-Bromo-1-indanone, from its synthesis to its application in drug discovery.

Caption: Workflow from 3-Bromo-1-indanone synthesis to drug discovery.

References

Synthesis of 3-Bromo-1-indanone from 1-Indanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-bromo-1-indanone from 1-indanone, a key intermediate in the development of various pharmaceutical agents. While the direct alpha-bromination of 1-indanone typically yields the 2-bromo isomer, specific conditions can be employed to achieve the desired 3-bromo substitution. This document details the prevailing synthetic methodologies, including reaction mechanisms and optimized experimental protocols. Quantitative data is summarized for comparative analysis, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.

Introduction

3-Bromo-1-indanone, with the IUPAC name 3-bromo-2,3-dihydroinden-1-one and CAS number 40774-41-2, is a valuable building block in organic synthesis.[1][2] Its utility is particularly noted in medicinal chemistry, where it serves as a precursor for the synthesis of compounds with potential antiviral and anti-inflammatory properties. The controlled introduction of a bromine atom at the 3-position of the indanone scaffold is a critical transformation that has been the subject of synthetic exploration. This guide focuses on the synthesis of this specific isomer from the readily available starting material, 1-indanone.

Synthetic Approaches and Mechanisms

The synthesis of 3-bromo-1-indanone from 1-indanone is primarily achieved through electrophilic bromination. However, controlling the regioselectivity to favor the 3-position over the more conventional alpha-position (2-position) is the key challenge.

Electrophilic Bromination

The most common route to 3-bromo-1-indanone involves the direct bromination of 1-indanone using a suitable brominating agent in the presence of a catalyst.[1]

Reaction Mechanism:

The generally accepted mechanism for the acid-catalyzed bromination of a ketone proceeds through an enol or enolate intermediate. In the case of 1-indanone, the formation of the enol can be directed to favor subsequent attack at the 3-position under specific conditions.

Experimental Protocols

While several methods are alluded to in the literature, a detailed, reproducible protocol is essential for successful synthesis. Below are representative experimental procedures based on available data.

Method 1: Bromination using Molecular Bromine in Acetic Acid

This method is a classical approach to the alpha-bromination of ketones and can be adapted for the synthesis of bromo-indanones.

Procedure:

-

Dissolve 1-indanone in glacial acetic acid.

-

Slowly add a solution of molecular bromine (Br₂) in acetic acid to the 1-indanone solution at a controlled temperature, typically between 0-25°C.[1]

-

Stir the reaction mixture until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and quench any excess bromine with a reducing agent such as sodium bisulfite.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Method 2: Bromination using N-Bromosuccinimide (NBS)

N-Bromosuccinimide is a milder and more selective brominating agent compared to molecular bromine.

Procedure:

-

Dissolve 1-indanone in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator (e.g., benzoyl peroxide) or an acid catalyst.

-

Reflux the mixture or stir at room temperature, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and an aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis of 3-bromo-1-indanone.

Table 1: Reagents and Reaction Conditions

| Parameter | Method 1 | Method 2 |

| Starting Material | 1-Indanone | 1-Indanone |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) |

| Solvent | Acetic Acid | Dichloromethane or Acetic Acid[1] |

| Catalyst | Lewis Acid (e.g., FeBr₃)[1] | Not specified |

| Temperature | 0–25°C[1] | Not specified |

| Reaction Time | Not specified | Not specified |

Table 2: Product Characterization

| Property | Value |

| Molecular Formula | C₉H₇BrO[1][2] |

| Molecular Weight | 211.06 g/mol [1][2] |

| CAS Number | 40774-41-2[1][2] |

| Appearance | Solid |

| Purity | >95% (commercially available)[3] |

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 3-bromo-1-indanone.

Logical Relationship of Synthetic Steps

This diagram outlines the logical progression from starting materials to the final product and its subsequent applications.

Conclusion

The synthesis of 3-bromo-1-indanone from 1-indanone is a crucial transformation for the generation of valuable pharmaceutical intermediates. While direct bromination can lead to a mixture of isomers, careful control of reaction conditions, including the choice of brominating agent, solvent, and temperature, can favor the formation of the desired 3-bromo product. This guide provides a foundational understanding of the synthetic methodologies and a framework for their practical implementation. Further optimization and detailed mechanistic studies may lead to even more efficient and selective synthetic routes.

References

An In-depth Technical Guide to the Electrophilic Bromination of 1-Indanone

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the electrophilic bromination of 1-indanone, a key reaction in the synthesis of various pharmaceutical intermediates and complex organic molecules. The document details the underlying reaction mechanisms under different catalytic conditions, presents quantitative data from various studies, and offers detailed experimental protocols.

Introduction

1-Indanone is a bicyclic ketone that serves as a versatile scaffold in organic synthesis. Its structure, featuring a fused benzene and cyclopentanone ring, offers multiple sites for functionalization. The α-position to the carbonyl group is particularly reactive towards electrophilic substitution, such as bromination. The resulting 2-bromo-1-indanone is a valuable intermediate, enabling further molecular elaborations through nucleophilic substitution or cross-coupling reactions.[1] This guide explores the mechanistic pathways, experimental conditions, and outcomes of the electrophilic bromination of 1-indanone and its derivatives.

Reaction Mechanisms

The electrophilic bromination of 1-indanone primarily occurs at the α-carbon (C2) of the cyclopentanone ring. The reaction is typically catalyzed by either acid or base, proceeding through distinct intermediates—an enol or an enolate, respectively. Direct bromination of the aromatic ring is also possible but generally requires different conditions and is more common in highly activated 1-indanone derivatives.

Acid-Catalyzed α-Bromination

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the acidity of the α-protons. A subsequent deprotonation by a weak base (like the solvent or the conjugate base of the acid catalyst) leads to the formation of a neutral enol intermediate. This enol, being electron-rich at the double bond, then acts as a nucleophile, attacking the electrophilic bromine (Br₂). The final step is the deprotonation of the protonated carbonyl to regenerate the catalyst and yield the α-brominated product.

Caption: Acid-catalyzed α-bromination of 1-indanone via an enol intermediate.

Base-Catalyzed α-Bromination

In the presence of a base, an α-proton is abstracted to form a resonance-stabilized enolate anion. This enolate is a potent nucleophile that readily attacks molecular bromine. This pathway is generally faster than the acid-catalyzed route. However, the product, 2-bromo-1-indanone, has an even more acidic α-proton than the starting material due to the electron-withdrawing effect of the bromine atom. Consequently, a second bromination can occur readily, often leading to the formation of 2,2-dibromo-1-indanone, especially if excess bromine or base is used.[2]

Caption: Base-catalyzed bromination of 1-indanone leading to mono- and di-bromination.

Quantitative Data Summary

The regioselectivity and yield of the bromination of 1-indanone are highly dependent on the reaction conditions, including the solvent, catalyst, and temperature.

Table 1: Reaction Conditions and Product Yields for Bromination of Indanones

| Substrate | Reagents & Conditions | Product(s) | Yield (%) | Reference |

| 1-Indanone | Br₂ / Acetic Acid / RT | 2-Bromo-1-indanone | - | [3][4] |

| 1-Indanone | Br₂ / KOH / RT | 2,2-Dibromo-1-indanone | - | [3][4] |

| 4-Chloro-1-indanone | Br₂ (1 eq) / CCl₄ / RT | 2,2-Dibromo-4-chloro-1-indanone | 40 | [2] |

| 4-Chloro-1-indanone | Br₂ / Diethyl ether / RT | 2-Bromo-4-chloro-1-indanone | 90 | [5] |

| 4-Chloro-1-indanone | Br₂ / Acetic Acid / RT | 2-Bromo-4-chloro-1-indanone | 73 | [5] |

| 4-Chloro-1-indanone | H₂O₂ / HBr (aq) / RT / 24h | 2-Bromo-4-chloro-1-indanone | 42 | [2] |

| 4-Chloro-1-indanone | Br₂ / K₂CO₃ / CH₂Cl₂ / 0 °C / 1h | 2-Bromo-4-chloro-1-indanone | 45 | [2][5] |

| 5,6-Dimethoxy-1-indanone | Br₂ / Acetic Acid / RT / 2h | 2,4-Dibromo-5,6-dimethoxy-1-indanone | 95 | [3][4] |

| 5,6-Dimethoxy-1-indanone | Br₂ / K₂CO₃ / CHCl₃ / 0 °C / 1h | 4-Bromo-5,6-dimethoxy-1-indanone | 81 | [3] |

Table 2: Physicochemical and Spectroscopic Data for 2-Bromo-1-indanone

| Property | Value | Reference |

| Molecular Formula | C₉H₇BrO | [6] |

| Molecular Weight | 211.06 g/mol | |

| CAS Number | 1775-27-5 | |

| Melting Point | 33-38 °C | |

| Boiling Point | 110-112 °C @ 0.4 mmHg | |

| IR Spectrum | Data available in NIST WebBook and other sources | [6][7] |

| ¹H NMR, ¹³C NMR, MS | Spectral data available in databases like ChemicalBook | [8] |

Experimental Protocols

The following protocols are representative examples for the synthesis of bromo-1-indanones based on literature procedures.

Protocol 1: Acid-Catalyzed α-Monobromination of 4-Chloro-1-indanone[5]

-

Setup: Dissolve 4-chloro-1-indanone (e.g., 1.0 g) in glacial acetic acid (e.g., 20 mL) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reagent Addition: Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the stirred solution at room temperature. The reaction should be protected from light to prevent radical side reactions.

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) to yield pure 2-bromo-4-chloro-1-indanone.

Protocol 2: Base-Mediated Bromination of 4-Chloro-1-indanone[5]

-

Setup: Suspend 4-chloro-1-indanone (e.g., 1.0 g) and potassium carbonate (K₂CO₃, 3 equivalents) in dichloromethane (CH₂Cl₂) in a round-bottom flask cooled in an ice bath (0 °C).

-

Reagent Addition: Add a solution of bromine (2 equivalents) in dichloromethane dropwise to the cooled, stirred suspension.

-

Reaction: Stir the reaction at 0 °C for 1 hour. Monitor the reaction by TLC.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired product.

Caption: General experimental workflow for the bromination of 1-indanone.

Safety and Handling

-

Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is harmful if inhaled. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

-

Solvents: Dichloromethane and carbon tetrachloride are volatile and toxic. Acetic acid is corrosive. Handle with care in a fume hood.

-

Work-up: The quenching of bromine with sodium thiosulfate is exothermic and should be done carefully.

Conclusion

The electrophilic bromination of 1-indanone is a fundamental transformation that can be controlled to yield either mono- or di-brominated products at the α-position. The choice of acidic or basic conditions dictates the reaction mechanism and, consequently, the product distribution. Acid catalysis favors monobromination via an enol intermediate, while basic conditions proceed through a more reactive enolate, often leading to dibromination. The protocols and data presented in this guide offer a robust foundation for researchers to effectively utilize this reaction in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. nbinno.com [nbinno.com]

- 2. journals.co.za [journals.co.za]

- 3. researchgate.net [researchgate.net]

- 4. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-1-indanone [webbook.nist.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. 2-Bromo-1-indanone(1775-27-5)IR [m.chemicalbook.com]

3-Bromo-1-indanone physical and chemical properties

An In-depth Technical Guide to 3-Bromo-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-1-indanone is a versatile bicyclic aromatic ketone that serves as a crucial intermediate in organic synthesis. Its structure, featuring an indanone core with a bromine atom at the alpha-position to the carbonyl group, provides two reactive centers for chemical modification. This makes it a valuable building block in medicinal chemistry and materials science. The indanone scaffold is present in numerous biologically active compounds, and derivatives of 3-Bromo-1-indanone are investigated for potential use as antiviral, anti-inflammatory, and anticancer agents.[1] This guide provides a comprehensive overview of its physical, chemical, and spectral properties, along with experimental protocols and safety information.

Chemical and Physical Properties

The chemical identifiers and physical properties of 3-Bromo-1-indanone are summarized below.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Citation(s) |

| IUPAC Name | 3-bromo-2,3-dihydro-1H-inden-1-one | [2][3] |

| Synonyms | 3-Bromoindan-1-one | [2] |

| CAS Number | 40774-41-2 | [1][2] |

| Molecular Formula | C₉H₇BrO | [1][2] |

| Molecular Weight | 211.06 g/mol | [1] |

| Canonical SMILES | C1C(C2=CC=CC=C2C1=O)Br | [2] |

| InChI Key | BSAIUCUXHVGXNK-UHFFFAOYSA-N | [3] |

Table 2: Physical Properties

| Property | Value | Citation(s) |

| Physical Form | Solid | |

| Melting Point | 50-55 °C | [1] |

| Boiling Point | 271.3 °C at 760 mmHg | [4] |

| Density | 1.631 g/cm³ | [5] |

| Solubility | No quantitative data available. Soluble in various organic solvents. | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | [4] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of 3-Bromo-1-indanone.

Table 3: Spectral Properties

| Spectrum Type | Characteristic Peaks / Shifts (Predicted unless cited) | Citation(s) |

| ¹H NMR (CDCl₃) | δ ~7.4-7.8 (m, 4H, Ar-H), ~4.5-5.0 (dd, 1H, -CHBr-), ~3.0-3.5 (m, 2H, -CH₂-). A specific spectrum shows a doublet of doublets at δ 3.064 for one proton. | [6] |

| ¹³C NMR (CDCl₃) | δ ~198-205 (C=O), ~135-155 (Ar-C), ~125-130 (Ar-CH), ~45-55 (-CHBr-), ~35-45 (-CH₂-) | |

| IR Spectroscopy | ~3050-3100 cm⁻¹ (Ar C-H stretch), ~1710-1725 cm⁻¹ (C=O stretch, strong), ~1600 cm⁻¹ (C=C aromatic stretch), ~600-700 cm⁻¹ (C-Br stretch) | |

| Mass Spectrometry | Molecular Ion (M⁺) peaks at m/z 210 and 212 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes). | [7] |

Chemical Reactivity and Applications

3-Bromo-1-indanone's reactivity is dominated by its α-bromo ketone moiety and the aromatic ring.

-

Nucleophilic Substitution: The bromine atom is located at a benzylic position and is alpha to a carbonyl group, making it highly susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups (e.g., amines, thiols, alkoxides) at the 3-position. For instance, it reacts with cyclohexylamine to form 3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one.[7]

-

Carbonyl Group Reactions: The ketone can undergo typical carbonyl reactions, such as reduction to the corresponding alcohol (3-bromo-1-indanol) using reducing agents like sodium borohydride.

-

Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution, although the carbonyl group is deactivating.

-

Applications: It is primarily used as a synthetic precursor for more complex molecules in pharmaceutical research. The indanone framework is a key structural feature in drugs targeting neurodegenerative diseases, such as Donepezil for Alzheimer's disease.[8] Its derivatives are explored for their potential as enzyme inhibitors and receptor modulators.[8]

Caption: Key reaction pathways for 3-Bromo-1-indanone.

Experimental Protocols

Synthesis of 3-Bromo-1-indanone via Bromination of 1-Indanone

This protocol describes a general method for the synthesis of α-bromo ketones, adapted for 3-Bromo-1-indanone. The bromination of 1-indanone is a common route to introduce a bromine atom at the alpha position to the carbonyl.[7][9]

Materials:

-

1-Indanone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (or AIBN) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

-

Hexanes

-

Ethyl Acetate (EtOAc)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-indanone (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be initiated by illumination with a lamp. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Recrystallization/Chromatography: Purify the crude 3-Bromo-1-indanone by recrystallization from a solvent system like hexanes/ethyl acetate or by flash column chromatography on silica gel to obtain the pure product.

Caption: Workflow for the synthesis of 3-Bromo-1-indanone.

Safety Information

3-Bromo-1-indanone is a hazardous chemical and should be handled with appropriate safety precautions.

-

Hazards: It is classified as causing skin corrosion/irritation (Category 2), serious eye damage/irritation, and may cause respiratory irritation.[4] It is harmful if swallowed or inhaled.[5]

-

Handling: Use only in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, or vapors.[5]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from oxidizing agents.[5] Recommended storage is under an inert atmosphere at 2-8°C.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for halogenated organic compounds.

Conclusion

3-Bromo-1-indanone is a key synthetic intermediate with well-defined physical and chemical properties. Its value lies in the strategic placement of a reactive bromine atom on the versatile indanone scaffold, allowing for the construction of a wide array of more complex molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of its reactivity, handling, and spectral characteristics is essential for its effective application in the development of novel compounds.

References

- 1. biosynce.com [biosynce.com]

- 2. 3-Bromo-1-indanone | C9H7BrO | CID 11745912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. angenechemical.com [angenechemical.com]

- 5. 3-Bromo-1-indanone | CAS#:40774-41-2 | Chemsrc [chemsrc.com]

- 6. CAS:40774-41-2, 3-溴-1-茚酮-毕得医药 [bidepharm.com]

- 7. US9127016B2 - Small molecule inhibitors of Dusp6 and uses therefor - Google Patents [patents.google.com]

- 8. 3-Bromo-1-indanone Purity|For Research [benchchem.com]

- 9. 1-bromo-2,3-dihydro-1H-indene | 24373-98-6 | Benchchem [benchchem.com]

Spectroscopic Analysis of 3-Bromo-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 3-Bromo-1-indanone (IUPAC name: 3-bromo-2,3-dihydroinden-1-one). The information detailed herein is essential for the structural elucidation, identification, and quality control of this compound in research and development settings. This document presents available spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Data Presentation

The following tables summarize the key spectral data for 3-Bromo-1-indanone.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5-7.8 | m | 4H | Aromatic protons |

| ~ 4.5-5.0 | dd | 1H | CH-Br |

| ~ 3.0-3.5 | m | 2H | CH₂ |

¹³C NMR (Carbon NMR)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 200-205 | C=O | Carbonyl Carbon |

| ~ 125-140 | C | Aromatic Carbons |

| ~ 45-55 | CH | CH-Br |

| ~ 30-40 | CH₂ | CH₂ |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretch |

| ~ 2950-2850 | Medium | Aliphatic C-H stretch |

| ~ 1710 | Strong | C=O (carbonyl) stretch[1] |

| ~ 1600 | Medium | C=C aromatic ring stretch |

| ~ 700-550 | Medium-Strong | C-Br stretch |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of 3-Bromo-1-indanone is expected to show a characteristic isotopic pattern for a monobrominated compound due to the presence of the bromine isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio.

| m/z Ratio | Relative Intensity | Assignment |

| 210/212 | ~ 1:1 | [M]⁺ and [M+2]⁺ molecular ion peaks |

| 182/184 | Variable | [M-CO]⁺ |

| 131 | Variable | [M-Br]⁺ |

| 103 | Variable | [M-Br-CO]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for organic compounds like 3-Bromo-1-indanone. Instrument-specific parameters should be optimized for best results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 3-Bromo-1-indanone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: For a solid sample, the thin-film method is commonly used. Dissolve a small amount of 3-Bromo-1-indanone in a volatile organic solvent (e.g., acetone or methylene chloride).

-

Film Formation: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.

-

Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken and subtracted from the sample spectrum.

-

Alternative Method (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet using a hydraulic press.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of 3-Bromo-1-indanone into the mass spectrometer. For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

-

Ionization: Utilize a suitable ionization method. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization

Logical Workflow for Structural Elucidation

The following diagram illustrates the logical workflow of how the different spectroscopic techniques contribute to the structural confirmation of 3-Bromo-1-indanone.

Caption: Workflow for structural confirmation of 3-Bromo-1-indanone.

References

Navigating the Safe Handling of 3-Bromo-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety data and handling precautions for 3-Bromo-1-indanone (CAS No: 40774-41-2), a key intermediate in various synthetic applications. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this compound.

Core Safety and Hazard Information

3-Bromo-1-indanone is classified as a hazardous substance, and appropriate caution should be exercised during its handling, storage, and disposal. The primary hazards associated with this chemical include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] It is also harmful if swallowed or in contact with skin.[3]

GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard Statements | H302 | Harmful if swallowed. |

| H315 | Causes skin irritation.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| H332 | Harmful if inhaled. | |

| H335 | May cause respiratory irritation.[1][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2] | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[1][2] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-Bromo-1-indanone is essential for its safe handling and for designing experimental protocols.

| Property | Value |

| Molecular Formula | C₉H₇BrO[3][5] |

| Molecular Weight | 211.06 g/mol [5][6] |

| CAS Number | 40774-41-2[3][5] |

| Appearance | Solid |

| Melting Point | 54.5-55 °C[6] |

| Boiling Point | 271.3 °C at 760 mmHg[3][6] |

| Density | 1.631 g/cm³[3] |

| Flash Point | 97.2 °C[3] |

| Storage Temperature | 2-8 °C, under an inert atmosphere.[3] |

Experimental Protocols: Safe Handling and Emergency Procedures

Detailed protocols for handling, storage, and in case of accidental exposure are critical for mitigating risks.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, 3-Bromo-1-indanone should be handled in a well-ventilated area, preferably within a chemical fume hood.[3] The following PPE is mandatory:

-

Eye Protection: Chemical safety goggles or a face shield.[3]

-

Hand Protection: Chemical-resistant gloves.[3]

-

Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.[3][4]

Caption: Required Personal Protective Equipment Workflow.

First-Aid Measures

In the event of accidental exposure, the following first-aid measures should be immediately implemented:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][3]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] If skin irritation occurs, seek medical advice.[2]

-

Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][3]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][7]

Accidental Release Measures

In the case of a spill, the area should be evacuated. The spilled material should be mixed with an inert absorbent material, such as sand, and collected into a tightly closed container for disposal.[3] It is important to prevent the material from entering drains or water courses.[3]

Caption: Logical Workflow for Handling a Spill.

Stability and Reactivity

3-Bromo-1-indanone is stable under recommended storage conditions.[2] However, it is important to avoid heat, flames, and sparks.[3] This compound is incompatible with strong oxidizing agents, strong reducing agents, strong bases, and strong acids.[4] Hazardous combustion products include carbon monoxide and hydrogen bromide.[3]

Toxicological and Ecological Information

Disposal Considerations

Disposal of 3-Bromo-1-indanone and its containers must be conducted in accordance with local, regional, and national hazardous waste regulations.[3][4] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[4]

This guide is intended to provide essential safety information for trained professionals. It is not a substitute for a comprehensive risk assessment that should be conducted prior to any new or modified experimental procedure involving 3-Bromo-1-indanone. Always refer to the most current Safety Data Sheet (SDS) from your supplier.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-Bromo-1-indanone | CAS#:40774-41-2 | Chemsrc [chemsrc.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Bromo-1-indanone | C9H7BrO | CID 11745912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Bromo-1-indanone | 40774-41-2 [sigmaaldrich.com]

- 7. 3-Bromo-1-indanone - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 3-Bromo-1-indanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-1-indanone, a key intermediate in organic synthesis. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in various organic solvents. These methodologies are intended to empower researchers to generate precise and reliable data tailored to their specific applications.

Introduction

3-Bromo-1-indanone (CAS No: 40774-41-2) is a valuable building block in medicinal chemistry and materials science. Its indanone core and reactive bromine atom allow for diverse chemical modifications. Understanding its solubility in different organic solvents is critical for optimizing reaction conditions, developing purification strategies, and formulating products. While qualitative descriptions suggest it is "very soluble" in solvents like acetic acid, acetone, benzene, diethyl ether, and ethanol, quantitative data is essential for precise chemical engineering and development.[1]

Predicted Solubility Profile

Based on its chemical structure—a moderately polar ketone functional group and a larger, nonpolar bromo-aromatic framework—3-Bromo-1-indanone is expected to exhibit good solubility in a range of common organic solvents. Its solubility is likely to be higher in polar aprotic solvents and lower in nonpolar hydrocarbon solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of 3-Bromo-1-indanone

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dichloromethane | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethylformamide | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the accurate determination of the solubility of 3-Bromo-1-indanone.

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound in a solvent.[1]

Objective: To determine the maximum concentration of 3-Bromo-1-indanone that can be dissolved in a selection of organic solvents at a constant temperature to reach equilibrium.

Materials:

-

3-Bromo-1-indanone (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-Bromo-1-indanone to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Dispense a known volume of the selected organic solvent into each vial.

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved.

-

-

Sample Preparation and Analysis:

-

After the equilibration period, visually confirm the presence of undissolved solid in each vial.

-

Allow the vials to stand undisturbed for a set period to allow for sedimentation.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).

-

Filter the supernatant using a syringe filter compatible with the organic solvent to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.

-

-

Calculation:

-

Calculate the solubility of 3-Bromo-1-indanone in the solvent, expressed in g/100 mL or mol/L, taking into account the dilution factor.

-

The gravimetric method is a straightforward technique for determining solubility by measuring the mass of the dissolved solid.[2][3][4][5]

Objective: To determine the solubility of 3-Bromo-1-indanone by evaporating the solvent from a saturated solution and weighing the remaining solute.

Materials:

-

3-Bromo-1-indanone (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Conical flasks or vials

-

Analytical balance

-

Evaporating dish (pre-weighed)

-

Pipettes

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess of 3-Bromo-1-indanone to a known volume of the organic solvent in a flask.

-

Agitate the mixture at a constant temperature until saturation is reached, ensuring undissolved solid remains.

-

-

Sample Collection:

-

Allow the solid to settle.

-

Carefully pipette a precise volume of the clear saturated solution into a pre-weighed evaporating dish.

-

-

Solvent Evaporation:

-

Gently evaporate the solvent from the evaporating dish. For volatile organic solvents, this can be done in a fume hood. For less volatile solvents, a temperature-controlled oven may be used, ensuring the temperature is below the melting point of 3-Bromo-1-indanone to avoid decomposition.

-

-

Drying and Weighing:

-

Dry the residue in the evaporating dish to a constant weight.

-

Weigh the evaporating dish containing the dry solute.

-

-

Calculation:

-

The mass of the dissolved 3-Bromo-1-indanone is the final weight of the dish and solute minus the initial weight of the empty dish.

-

Calculate the solubility based on the mass of the solute and the volume of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the purification of 3-Bromo-1-indanone by recrystallization, a common step prior to solubility determination to ensure the purity of the compound.

References

An In-depth Technical Guide to 3-Bromo-1-indanone: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-1-indanone, a key synthetic intermediate in organic chemistry and medicinal chemistry. The document details its discovery and historical context, physical and chemical properties, and provides a detailed experimental protocol for its synthesis. Furthermore, it explores its applications in drug development, particularly as a precursor for bioactive molecules, and presents a logical workflow for its derivatization. Spectroscopic data for the characterization of 3-Bromo-1-indanone are also presented in a structured format.

Introduction

3-Bromo-1-indanone is a halogenated derivative of 1-indanone, a bicyclic ketone consisting of a benzene ring fused to a cyclopentanone ring. The presence of the bromine atom at the 3-position makes it a versatile reagent in organic synthesis, allowing for a variety of chemical transformations. This reactivity has made it a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. The indanone scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of therapeutic applications, from antiviral to neuroprotective agents.

Discovery and History

While the indanone scaffold has been known since the late 19th century, the specific history of 3-Bromo-1-indanone is less documented in readily available literature. The first preparations of 1-indanone itself date back to the 1920s.[1] The synthesis of various brominated indanone derivatives has been explored over the years as chemists sought to create new compounds with diverse biological activities. While a definitive first synthesis of 3-Bromo-1-indanone is not clearly cited in comprehensive historical reviews, its preparation is a logical extension of the well-established chemistry of indanones and their bromination.

The development of synthetic routes to various substituted indanones was driven by the need for precursors in the burgeoning field of medicinal chemistry. The indanone core is a key component of several approved drugs, including the Alzheimer's disease medication Donepezil.[2] The synthesis of analogues of such drugs often involves the use of functionalized indanones like 3-Bromo-1-indanone to explore structure-activity relationships.

Physical and Chemical Properties

3-Bromo-1-indanone is a solid at room temperature with the chemical formula C₉H₇BrO. Its key physical and chemical properties are summarized in the table below.[3]

| Property | Value |

| IUPAC Name | 3-bromo-2,3-dihydro-1H-inden-1-one |

| CAS Number | 40774-41-2 |

| Molecular Formula | C₉H₇BrO |

| Molecular Weight | 211.05 g/mol |

| Appearance | Solid |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

| Solubility | Soluble in organic solvents like chloroform, diethyl ether, and acetone. |

Experimental Protocols

The synthesis of 3-Bromo-1-indanone can be achieved through the bromination of 1-indanone. A general and adaptable procedure, based on the synthesis of the closely related 3-bromo-1-indenone, is detailed below.[4]

Synthesis of 3-Bromo-1-indanone from 1-Indanone

Materials:

-

1-Indanone

-

N-Bromosuccinimide (NBS), recrystallized

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄)

-

Triethylamine

-

Diethyl ether

-

0.1 N Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-indanone (1 equivalent) in carbon tetrachloride, add recrystallized N-bromosuccinimide (2.1 equivalents) and a catalytic amount of azobisisobutyronitrile.

-

Heat the mixture at reflux and illuminate with a 125W light source for one hour.

-

Cool the reaction mixture to 5 °C and add triethylamine (3.5 equivalents).

-

Allow the reaction mixture to stir for one hour at 25 °C.

-

Remove the resulting solids by filtration and wash with carbon tetrachloride.

-

Concentrate the filtrate under reduced pressure and dilute with diethyl ether.

-

Wash the organic portion with 0.1 N HCl.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Expected Yield: High yields have been reported for the synthesis of the analogous 3-bromo-1-indenone.[4]

Spectroscopic Data

The characterization of 3-Bromo-1-indanone is crucial for confirming its identity and purity. The following tables summarize the expected spectroscopic data.

1H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.8 | m | 4H | Aromatic protons |

| ~5.0 | dd | 1H | CH-Br |

| ~3.4 | dd | 1H | CH₂ |

| ~3.1 | dd | 1H | CH₂ |

Note: The exact chemical shifts and coupling constants would need to be determined from the actual spectrum.

13C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~200 | C=O (carbonyl) |

| ~153, ~136 | Quaternary aromatic carbons |

| ~134, ~128, ~127, ~124 | Aromatic CH |

| ~45 | CH-Br |

| ~35 | CH₂ |

Note: Predicted chemical shifts based on the structure.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1600, ~1460 | Medium | Aromatic C=C stretch |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2900 - 2800 | Medium | Aliphatic C-H stretch |

| ~700 - 600 | Strong | C-Br stretch |

Note: Characteristic absorption frequencies for the functional groups present.

Mass Spectrometry

| m/z | Interpretation |

| 210/212 | Molecular ion peak (M⁺, M⁺+2) due to bromine isotopes (⁷⁹Br and ⁸¹Br) |

| 182/184 | [M-CO]⁺ |

| 131 | [M-Br]⁺ |

| 103 | [M-Br-CO]⁺ |

Note: Expected major fragments based on typical fragmentation patterns of ketones and halogenated compounds.[5]

Applications in Drug Development

The indanone scaffold is a cornerstone in the development of various pharmaceuticals. 3-Bromo-1-indanone serves as a crucial intermediate, allowing for the introduction of diverse functionalities at the 3-position, which can significantly modulate the biological activity of the resulting molecules.

Precursor for Bioactive Molecules

3-Bromo-1-indanone is a versatile precursor for a wide range of bioactive compounds. The bromine atom can be readily displaced by various nucleophiles or participate in cross-coupling reactions, enabling the synthesis of a library of derivatives for biological screening. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR) of a lead compound.

The following diagram illustrates a logical workflow for the derivatization of 3-Bromo-1-indanone in a drug discovery context.

Caption: Derivatization workflow of 3-Bromo-1-indanone.

Synthesis of Donepezil Analogues

Donepezil is a well-known acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[2] The synthesis of analogues of Donepezil is an active area of research to develop new drugs with improved efficacy or side-effect profiles. 3-Bromo-1-indanone can be a key starting material in the synthesis of such analogues, where the bromine atom allows for the introduction of different linking groups to the piperidine moiety of the final compound.

The following diagram illustrates a generalized synthetic pathway for a Donepezil analogue, highlighting the role of a functionalized indanone.

Caption: Synthetic pathway for a Donepezil analogue.

Conclusion

3-Bromo-1-indanone is a valuable and versatile synthetic intermediate with significant applications in medicinal chemistry and drug development. Its reactivity, stemming from the presence of the bromine atom and the ketone functionality, allows for the synthesis of a wide array of derivatives. While its specific historical discovery is not prominently documented, its importance is evident from its role as a precursor to complex and biologically active molecules. The experimental protocols and spectroscopic data provided in this guide serve as a valuable resource for researchers working with this important compound. Further exploration of its use in the synthesis of novel therapeutic agents is a promising area for future research.

References

The Rising Potential of 3-Bromo-1-indanone in Modern Drug Discovery and Organic Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-1-indanone, a halogenated derivative of the indanone scaffold, has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique structural features, including a reactive bromine atom and a ketone functional group, render it a versatile precursor for the synthesis of a diverse array of bioactive molecules. This technical guide provides a comprehensive overview of the research applications of 3-Bromo-1-indanone, with a focus on its role in the development of novel therapeutic agents and its utility in constructing complex molecular architectures.

Chemical Properties and Reactivity

3-Bromo-1-indanone (C₉H₇BrO) is a bicyclic aromatic ketone with a molecular weight of 211.06 g/mol .[1] The presence of an electrophilic bromine atom at the 3-position and a reactive carbonyl group makes it susceptible to a variety of chemical transformations.[2] Key reactions include nucleophilic substitution at the bromine-bearing carbon, reduction of the ketone to an alcohol, and oxidation to form carboxylic acids.[2] These reactions allow for the facile introduction of various functional groups and the construction of more complex molecular frameworks.

Synthesis of 3-Bromo-1-indanone

The primary synthetic route to 3-Bromo-1-indanone involves the bromination of 1-indanone.[2] Below is a detailed experimental protocol for a typical laboratory-scale synthesis.

Experimental Protocol: Synthesis of 3-Bromo-1-indanone from 1-Indanone

Materials:

-

1-Indanone

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (CCl₄)

-

Chloroform

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

In a photochemical reaction apparatus equipped with a reflux condenser, dissolve 1-indanone in carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS) (2.0 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Irradiate the reaction mixture with a 50-W projector lamp while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2 hours.

-

Upon completion, remove the solvent and excess bromine under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a hexane and ethyl acetate mixture (9:1) as the eluent to yield 3,5-dibromoindene-1-one.[3]

Note: This protocol is adapted from a similar bromination of 5-bromoindanone and may require optimization for 1-indanone.

Research Applications in Medicinal Chemistry

The indanone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[4] 3-Bromo-1-indanone serves as a key intermediate in the synthesis of various indanone derivatives with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[2][5]

Anticancer Applications

Derivatives of 3-Bromo-1-indanone have demonstrated significant potential as anticancer agents. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway and tubulin polymerization.[6][7]

One notable class of derivatives is the thiazolyl hydrazones. For instance, the compound N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6) has shown potent cytotoxicity against various colorectal cancer cell lines.[3] Another promising avenue is the development of gallic acid-based indanone derivatives, which have also exhibited significant anticancer activity.[8]

| Compound ID | Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.44 | [3] |

| COLO 205 (Colon) | 0.98 | [3] | ||

| KM 12 (Colon) | 0.41 | [3] | ||

| Compound 9j | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 | [6] |

| HCT-116 (Colon) | 0.088 | [6] | ||

| THP-1 (Leukemia) | 0.12 | [6] | ||

| A549 (Lung) | 0.21 | [6] | ||

| Gallic Acid Derivative (10) | Gallic Acid-based Indanone | MCF-7 (Breast) | 2.2 | [8] |

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation and cell survival, and its dysregulation is implicated in many cancers.[9] Some indanone derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells. The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κB (IκBα), leading to its degradation and the subsequent translocation of the p50-p65 NF-κB dimer to the nucleus to activate gene transcription.[10] Indanone derivatives can interfere with this process, potentially by inhibiting the IKK complex.[11]

References

- 1. WO2017009860A1 - 2-benzyl-indanone compounds as anticancer agent and a process for preparation thereof - Google Patents [patents.google.com]

- 2. Novel 1-Indanone derivatives containing oxime and oxime ether moieties as immune activator to resist plant virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. staff.cimap.res.in [staff.cimap.res.in]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-Bromo-1-indanone as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-Bromo-1-indanone, a key intermediate in pharmaceutical synthesis. The document details its preparation, application in the synthesis of pharmacologically relevant scaffolds, and relevant safety protocols. The indanone core is a privileged structure in medicinal chemistry, found in agents targeting neurodegenerative diseases, inflammation, and viral infections.[1][2] 3-Bromo-1-indanone, with its reactive electrophilic bromine and carbonyl group, serves as a versatile building block for creating diverse molecular libraries for drug discovery.[3]

Physicochemical Properties

3-Bromo-1-indanone is a bicyclic aromatic ketone. Its key properties are summarized below.

| Property | Value | Reference |

| CAS Number | 40774-41-2 | [4] |

| Molecular Formula | C₉H₇BrO | [4] |

| Molecular Weight | 211.06 g/mol | [4] |

| Appearance | Not specified, typically off-white to yellow solid | [5] |

| Storage | 2-8°C, Refrigerated, in closed vessels | [5] |

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1-indanone (Representative Protocol)

This protocol describes the acid-catalyzed α-bromination of 1-indanone. The reaction proceeds via an enol intermediate, with the bromine adding to the α-carbon (position 3).[6] Controlling the reaction conditions is crucial to favor mono-bromination and prevent competing reactions.

Reaction Scheme:

Caption: Synthesis of 3-Bromo-1-indanone via α-bromination.

Materials:

-

1-Indanone

-